N-(1,2,2,2-tetrachloroethyl)benzamide
Description
N-(1,2,2,2-Tetrachloroethyl)benzamide (C₉H₇Cl₄NO) is a halogenated benzamide derivative characterized by a tetrachloroethyl substituent on the amide nitrogen. This compound serves as a versatile precursor in organic synthesis, particularly in the formation of phosphonium ylides-betaines , heterocyclic herbicides , and intermediates for electrochemical dechlorination . Its reactivity stems from the electron-withdrawing nature of the tetrachloroethyl group, which enhances susceptibility to nucleophilic substitution and reduction reactions. Key spectral data include:
Properties
CAS No. |
6798-35-2 |
|---|---|
Molecular Formula |
C9H7Cl4NO |
Molecular Weight |
287.0 g/mol |
IUPAC Name |
N-(1,2,2,2-tetrachloroethyl)benzamide |
InChI |
InChI=1S/C9H7Cl4NO/c10-8(9(11,12)13)14-7(15)6-4-2-1-3-5-6/h1-5,8H,(H,14,15) |
InChI Key |
BEFNEVLHZDWSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2,2-tetrachloroethyl)benzamide typically involves the reaction of benzamide with 1,2,2,2-tetrachloroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are carefully controlled to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,2,2-tetrachloroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The tetrachloroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(1,2,2,2-tetrachloroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,2,2,2-tetrachloroethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Spectral and Structural Data
Insights:
- The tetrachloroethyl compound’s IR spectrum shows intense C-Cl stretches (~690 cm⁻¹), absent in non-halogenated analogs.
- Higher chlorine content correlates with applications in pesticidal chemistry and materials science .
Research Findings and Industrial Relevance
- Herbicide Development: Its use in synthesizing 1,3-imidazolinone herbicides underscores agricultural relevance .
- Contrasts with Simpler Benzamides: Unlike N-(phenylcarbamoyl)benzamides (studied for ADMET properties ), the tetrachloroethyl derivative’s high halogenation limits bioavailability but enhances environmental persistence.
Biological Activity
N-(1,2,2,2-tetrachloroethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by a benzamide structure with a tetrachloroethyl substituent. This unique configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties significantly.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against atypical mycobacteria and other pathogens. The compound was synthesized alongside derivatives that demonstrated varying degrees of fungicidal activity .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Activity Type | Efficacy (MIC µg/mL) |
|---|---|---|
| This compound | Antimycobacterial | 12 |
| N-(1,2,2,2-tetrachloroethyl)formamide | Antifungal | 8 |
| N-(1,2,2,2-tetrachloroethyl)acetamide | Antibacterial | 15 |
Anticancer Properties
In addition to its antimicrobial capabilities, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interacting with specific molecular targets involved in cell proliferation and apoptosis .
Case Study: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various enzymes and receptors within cells. This interaction may modulate signaling pathways that lead to antimicrobial or anticancer effects.
Proposed Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.
- Receptor Modulation: It might also affect receptor activity that regulates cell proliferation or apoptosis.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds such as N-(1,2,2,2-tetrachloroethyl)aniline and N-(1,2,2,2-tetrachloroethyl)acetamide. These compounds share similar functional groups but differ in their biological activity profiles due to variations in their chemical structures.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| N-(1,2,2,2-tetrachloroethyl)aniline | Low | Moderate |
| N-(1,2,2,2-tetrachloroethyl)acetamide | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
